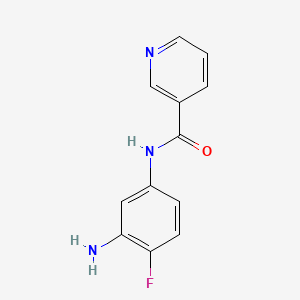
N-(3-Amino-4-fluorophenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Amino-4-fluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H10FN3O and a molecular weight of 231.23 g/mol.
準備方法
The synthesis of N-(3-Amino-4-fluorophenyl)nicotinamide typically involves the reaction of 3-amino-4-fluoroaniline with nicotinoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
N-(3-Amino-4-fluorophenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a biochemical probe for studying specific biological pathways and interactions.
Medicine: Research has indicated that N-(3-Amino-4-fluorophenyl)nicotinamide may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-(3-Amino-4-fluorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
N-(3-Amino-4-fluorophenyl)nicotinamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares some structural similarities but differs in its chemical properties and applications.
N-(3-Amino-4-chlorophenyl)nicotinamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
N-(3-Amino-4-fluorophenyl)nicotinamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorinated aromatic ring, which enhances its lipophilicity and biological activity. The presence of the amino group allows for hydrogen bonding with biological targets, facilitating interactions that can lead to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to therapeutic effects. Notably, it has been studied for its role as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in several diseases, including cancer .
Biological Activity and Therapeutic Potential
- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of nicotinamide can selectively inhibit cancer cell growth, particularly in hepatocellular carcinoma and colon cancer models .
- Inhibition of Nicotinamide N-Methyltransferase (NNMT) : NNMT plays a crucial role in the metabolism of nicotinamide and has been linked to tumor progression. This compound has been identified as a potent inhibitor of NNMT, with studies reporting IC50 values as low as 0.24 µM . This inhibition can lead to increased levels of nicotinamide, which may have beneficial effects on cellular metabolism and proliferation.
- Biochemical Probes : The compound serves as a biochemical probe for studying specific biological pathways. Its unique structural features allow researchers to explore interactions within metabolic pathways, potentially leading to new insights into disease mechanisms.
Table 1: Summary of Biological Activities
Case Study: NNMT Inhibition and Cancer Treatment
A study conducted by Gao et al. demonstrated that modifications to the structure of nicotinamide derivatives significantly impacted their inhibitory potency against NNMT. The authors found that substituents at specific positions on the aromatic ring enhanced binding affinity and selectivity for NNMT, suggesting that this compound could be optimized further for improved therapeutic efficacy .
特性
IUPAC Name |
N-(3-amino-4-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYVBUMIGGFVOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














